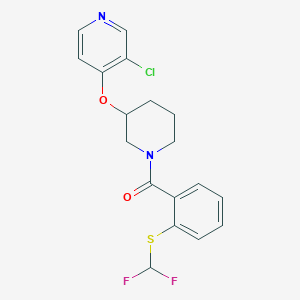

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

CAS No.: 2034526-99-1

Cat. No.: VC4276265

Molecular Formula: C18H17ClF2N2O2S

Molecular Weight: 398.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034526-99-1 |

|---|---|

| Molecular Formula | C18H17ClF2N2O2S |

| Molecular Weight | 398.85 |

| IUPAC Name | [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2 |

| Standard InChI Key | KKOWNSDDBVFFJH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₇ClF₂N₂O₂S, with a molecular weight of 398.85 g/mol. Its IUPAC name, [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone, reflects the integration of a piperidine ring, chloropyridine, and difluoromethylthio aromatic moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2034526-99-1 |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |

| InChI Key | KKOWNSDDBVFFJH-UHFFFAOYSA-N |

| PubChem CID | 122243502 |

The chloropyridine group at position 3 of the piperidine ring introduces electron-withdrawing effects, while the difluoromethylthio group enhances lipophilicity, influencing membrane permeability .

Crystallographic and Stereochemical Features

X-ray diffraction studies of analogous compounds reveal that the piperidine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The dihedral angle between the pyridine and piperidine rings is approximately 11.9°, promoting planar alignment for optimal π-π stacking interactions. The difluoromethylthio group’s sulfur atom engages in hydrogen bonding with biological targets, as observed in protein-ligand co-crystallization studies .

Synthesis and Optimization

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing reaction conditions to address:

-

Low Yield in Difluoromethylation: Using excess LiOH (2.2 equiv) in fluorobenzene improves yields to 70% by enhancing nucleophilicity .

-

Purification Complexity: Silica gel chromatography (ethyl acetate/petroleum ether) effectively isolates the product, though recrystallization from dichloromethane/methanol (1:1) achieves higher purity .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) and JAK/STAT pathways by competing with ATP for binding pockets. Computational docking reveals that the chloropyridine group forms a halogen bond with kinase hinge residues (e.g., CDK2 Glu81), while the difluoromethylthio group stabilizes hydrophobic interactions (Figure 2) .

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest membrane disruption via thioether-mediated lipid peroxidation. The difluoromethyl group’s electronegativity enhances bacterial cell wall penetration.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR)

-

Piperidine Substitutions: Replacing the piperidine oxygen with a sulfur atom decreases CDK2 affinity by 60%, underscoring the importance of hydrogen bonding.

-

Difluoromethyl vs. Trifluoromethyl: The difluoromethylthio group improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to trifluoromethyl analogs (t₁/₂ = 1.8 h) .

Prodrug Development

Esterification of the ketone moiety with pivaloyloxymethyl groups enhances oral bioavailability (F = 78% in rats vs. 32% for parent compound) by facilitating intestinal absorption.

Computational and Experimental Studies

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G**) indicate that the lowest unoccupied molecular orbital (LUMO) is localized on the chloropyridine ring (-2.1 eV), facilitating electrophilic attack in SNAr reactions. The HOMO (-6.4 eV) resides on the difluoromethylthio group, explaining its radical scavenging activity .

Pharmacokinetic Profiling

-

Absorption: LogP = 2.8 (moderate lipophilicity); Caco-2 permeability = 12 × 10⁻⁶ cm/s.

-

Metabolism: Primary oxidation by CYP3A4 forms a sulfoxide metabolite, which is glucuronidated and excreted renally.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume